4-(1-Butyl-1-cyclopentylsulfonyl)phenylboronic acid
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Overview
Description
4-(1-Butyl-1-cyclopentylsulfonyl)phenylboronic acid is a boronic acid derivative that has garnered interest in various scientific fields due to its unique structural properties and reactivity. This compound contains a boronic acid functional group attached to a phenyl ring, which is further substituted with a sulfonyl group and a butylcyclopentyl moiety. The presence of these functional groups imparts distinct chemical characteristics, making it a valuable compound in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Butyl-1-cyclopentylsulfonyl)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst to couple an aryl halide with a boronic acid or boronate ester. The general reaction conditions include the use of a base, such as potassium carbonate, in an aqueous or organic solvent under mild temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(1-Butyl-1-cyclopentylsulfonyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogens or nitrating agents for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Sulfides.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-(1-Butyl-1-cyclopentylsulfonyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with diols and other biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a boron carrier for neutron capture therapy.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(1-Butyl-1-cyclopentylsulfonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and drug delivery systems. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications.
4-Sulfonylphenylboronic acid: Contains a sulfonyl group but lacks the butylcyclopentyl moiety.
Cyclopentylboronic acid: Contains a cyclopentyl group but lacks the sulfonyl and phenyl groups.
Uniqueness
4-(1-Butyl-1-cyclopentylsulfonyl)phenylboronic acid is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
[4-(1-butylcyclopentyl)sulfonylphenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO4S/c1-2-3-10-15(11-4-5-12-15)21(19,20)14-8-6-13(7-9-14)16(17)18/h6-9,17-18H,2-5,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPILRDGPFBJNIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)C2(CCCC2)CCCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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